N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
Description
N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a heterocyclic compound featuring an azetidine ring fused with a 1,2,3-triazole moiety and a fluorophenyl carboxamide group. Its molecular formula is C₁₉H₁₇FN₅O, with a molecular weight of 353.37 g/mol. The compound’s structural uniqueness lies in the azetidine core, which confers conformational rigidity, and the 1,2,3-triazole group, known for its hydrogen-bonding capabilities and metabolic stability . The 2-fluorophenyl substituent enhances lipophilicity and may influence bioavailability and target binding via halogen interactions .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-15-8-4-5-9-16(15)20-18(25)23-10-14(11-23)24-12-17(21-22-24)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVQMPIDLTNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the Carboxamide Group: This can be accomplished through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the azetidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving azetidine and triazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may facilitate binding to metal ions or other active sites, while the fluorophenyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties, stability, and synthetic challenges:
Key Comparative Insights
Halogen Effects :
- The 2-fluorophenyl group in the target compound offers superior metabolic stability compared to the 2-chlorophenyl analogue () due to fluorine’s electronegativity and smaller atomic radius, reducing susceptibility to enzymatic degradation.
- Chlorine’s larger size may enhance hydrophobic interactions but increase toxicity risks .
Azetidine vs. Oxazolidinone-containing compounds () exhibit instability in acidic environments, limiting oral bioavailability .
Synthetic Challenges :
- The target compound’s synthesis likely involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to methods in and . Yields for analogous triazole-azetidine derivatives range from 23–68% , reflecting challenges in multi-step purifications .
- tert-Butyl carbamate groups (as in Compound 1a) are prone to acid hydrolysis, necessitating protective strategies absent in the target molecule .
Research Findings and Data
Stability and Degradation
- Compound 1a () degrades in simulated gastric fluid (pH 1.2), whereas the target compound’s fluorophenyl group may resist acid hydrolysis due to fluorine’s inductive effects .
- Nitrobenzamide derivatives (e.g., Compound 9a) exhibit moderate stability, with yields influenced by electron-withdrawing nitro groups .
Structural Characterization
Biological Activity
N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The compound features a unique structure that combines an azetidine ring with a triazole moiety and a fluorophenyl substituent. The molecular formula is , and its molecular weight is approximately 315.33 g/mol. The presence of the triazole ring is significant as it has been associated with various biological activities.
Anticancer Activity :
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The triazole ring is known to interact with multiple biological targets, including enzymes involved in cancer progression.
Enzyme Inhibition :
Research indicates that triazole derivatives can inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer metabolism and progression. For example, compounds derived from triazoles have demonstrated significant inhibition against HDACs, leading to altered gene expression profiles conducive to cancer cell death .
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer properties of several triazole derivatives, including this compound. The compound exhibited cytotoxicity against breast cancer (MCF7) and prostate cancer (PC3) cell lines with IC50 values significantly lower than conventional chemotherapeutics .
- Mechanism Exploration : Another investigation focused on the mechanism of action of triazole derivatives in inducing apoptosis in leukemia cells. The study found that these compounds could activate caspase pathways leading to programmed cell death, underscoring their potential as therapeutic agents .
- Structure-Activity Relationship (SAR) : Research on SAR revealed that modifications in the phenyl and triazole groups significantly impacted the biological activity of the compounds. This information is crucial for optimizing lead compounds for enhanced efficacy against specific targets .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide?
The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:
- Azide precursor preparation : Reacting a propargyl-modified azetidine scaffold with an azide-bearing 2-fluorophenyl derivative.
- Cycloaddition : Using Cu(I) catalysts (e.g., [(NHC)CuCl]) to regioselectively form the 1,4-disubstituted triazole core .
- Characterization : Confirm regiochemistry via H/C NMR and X-ray crystallography. For example, SHELXL refinement can resolve bond-length anomalies in the triazole ring .
Basic: How is crystallographic data for this compound refined, and what software is preferred?
Use SHELXL for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen-bonding networks. Workflow:
- Data collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction.
- Structure solution : SHELXD for phase determination (if ab initio methods are needed).
- Refinement : Apply restraints for disordered fluorophenyl/triazole moieties. Validate using WinGX/ORTEP for thermal ellipsoid visualization .
Advanced: How to resolve contradictions between computational predictions and experimental solubility data for this compound?
Contradictions often arise from polymorphism or solvent interactions. Mitigation strategies:
- Co-solvent systems : Test DMSO/water mixtures to enhance solubility while monitoring aggregation via dynamic light scattering.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide) at the azetidine carboxamide position without disrupting pharmacophore activity .
- Solid-state NMR : Compare experimental F spectra with DFT-calculated chemical shifts to identify polymorphic forms .
Advanced: What strategies optimize regioselectivity and yield in triazole formation under green chemistry principles?
- Catalyst tuning : Use [(NHC)CuCl] complexes for improved regioselectivity (1,4:1,5 > 95:5) and reduced metal leaching .
- Solvent-free conditions : Employ microwave-assisted synthesis to accelerate reaction kinetics, achieving >90% yield in 15 minutes .
- In-line monitoring : Utilize FTIR to track azide consumption and minimize side-product formation .
Advanced: How to identify and validate pharmacological targets for this compound?
- Molecular docking : Screen against kinase or GPCR libraries using Glide/AMBER. Prioritize targets with high docking scores (e.g., KCNQ2 potassium channels, implicated in neuropathic pain) .
- Mutational assays : Validate binding by introducing point mutations (e.g., Tyr→Ala) in putative active sites and measuring IC shifts .
Advanced: How to design structure-activity relationship (SAR) studies for analogs with improved potency?
- Core modifications : Replace the 2-fluorophenyl group with 2,4-difluorophenyl or pyridinyl to enhance π-stacking.
- Azetidine ring expansion : Test pyrrolidine or piperidine analogs to probe steric effects on target engagement.
- Triazole bioisosteres : Substitute with tetrazole or oxadiazole to assess metabolic stability .
Advanced: What computational tools model this compound’s conformational dynamics in solution?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict rotamer populations of the azetidine ring.
- Molecular Dynamics (MD) : Simulate solvation in explicit water (CHARMM36 force field) to identify dominant hydrogen-bonding motifs .
Advanced: How to address crystallographic disorder in the triazole-phenyl moiety?
- Multi-component refinement : Split the phenyl ring into two positions with occupancy factors adjusted via SHELXL’s PART instruction.
- Twinning analysis : Use PLATON to detect twinning operators and refine data in a lower-symmetry space group .
Advanced: How to assess hydrolytic stability of the carboxamide group under physiological conditions?
- Forced degradation : Incubate in pH 7.4 buffer at 37°C for 24 hours. Monitor hydrolysis via LC-MS (QTOF) for [M+H–CONH] fragments.
- Isotope labeling : Synthesize C-labeled carboxamide to track cleavage kinetics via C NMR .
Advanced: What enzymatic assays confirm target-specific inhibition?
- Fluorescence polarization : Measure displacement of a fluorescent probe (e.g., FITC-labeled ATP) in kinase assays.
- SPR biosensing : Quantify binding kinetics (k/k) to immobilized target proteins. Validate with negative controls (e.g., catalytically dead mutants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
